Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
“Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound . It is part of the pyrazolo[3,4-b]pyridine class of compounds, which are nitrogen-containing heterocycles . These compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of this compound involves a new and straightforward route from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . The process is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provides the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C15H20N4O2 . The InChI code for this compound is 1S/C15H20N4O2/c1-4-19-14-12 (9 (3)18-19)13 (17-10-6-7-10)11 (8-16-14)15 (20)21-5-2/h8,10H,4-7H2,1-3H3, (H,16,17) .Chemical Reactions Analysis
The synthesis of this compound involves a sequential opening/closing cascade reaction . The reaction conditions include the use of aniline and a catalyst in ethanol .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 288.35 . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum details are provided in the search results .Mechanism of Action
Mode of Action
It is synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of ac-so3h as the catalyst
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns would need to be studied in preclinical models to understand its pharmacokinetic profile .
Result of Action
As a novel chemical entity, its effects at the molecular and cellular level would need to be studied in detail to understand its potential therapeutic effects .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .
Safety and Hazards
Future Directions
The pyrazolo[3,4-b]pyridine class of compounds, to which this compound belongs, has been evaluated for activity and access to pharmaceutical products . They have potential applications in the development of antibacterial, antiviral, antifungal, and antitumor agents . Therefore, future research could focus on exploring these potential applications further.
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-4-20-14(19)10-7-15-13-11(8(2)17-18(13)3)12(10)16-9-5-6-9/h7,9H,4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTSQWQPTWZERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3CC3)C(=NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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